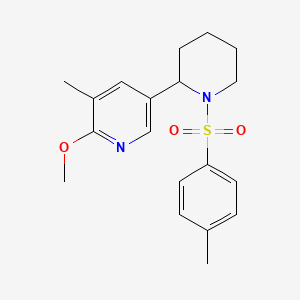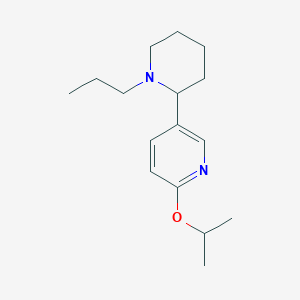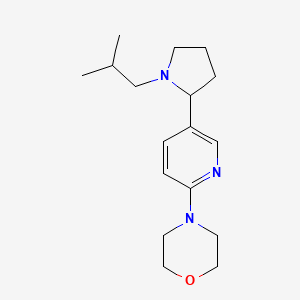
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンは、分子式C17H27N3O、分子量289.4 g/molの複雑な有機化合物です 。この化合物は、ピロリジン環、ピリジン環、モルホリン環を含むその独特の構造によって特徴付けられます。それは主に、特に医薬品化学および薬理学の分野における研究開発に使用されます。
準備方法
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンの合成には、通常、ピロリジンとピリジンの中間体の調製から始まるいくつかのステップが含まれます。反応条件には、多くの場合、目的の生成物が得られるように、有機溶媒、触媒、および制御された温度の使用が含まれます。 工業生産方法には、高純度と収率を達成するために、自動反応器と精製プロセスを使用した大規模合成が含まれる場合があります .
化学反応の分析
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。
置換: 求核置換反応は、特にアルキルハライドまたはアシルクロリドなどの試薬を使用して、ピリジン環で起こり得ます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンには、いくつかの科学研究への応用があります。
化学: 分析化学における基準物質として、および新しい合成方法の開発に使用されます。
生物学: この化合物は、さまざまな酵素や受容体との相互作用を含む、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
科学的研究の応用
4-(5-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。 関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります .
類似化合物との比較
4-(5-(1-イソブチルピロリジン-2-イル)ピリジン-2-イル)モルホリンは、次のような他の類似の化合物と比較することができます。
4-(6-フルオロ-4-(5-イソプロポキシ-1H-インダゾール-3-イル)ピリジン-2-イル)モルホリン: この化合物は、類似の構造を持っていますが、フッ素原子とイソプロポキシ基が含まれており、生物学的活性を変化させる可能性があります.
4-[5-(1-イソブチル-ピロリジン-2-イル)-ピリジン-2-イル]-モルホリン: この化合物は構造的に似ていますが、ピロリジン環またはピリジン環に異なる置換基がある可能性があります.
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
4-[5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)13-20-7-3-4-16(20)15-5-6-17(18-12-15)19-8-10-21-11-9-19/h5-6,12,14,16H,3-4,7-11,13H2,1-2H3 |
InChIキー |
CYWNRTMOAODLSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


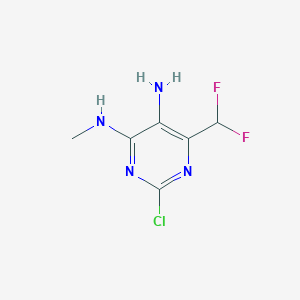




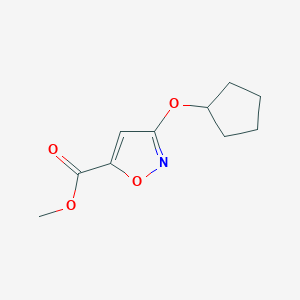
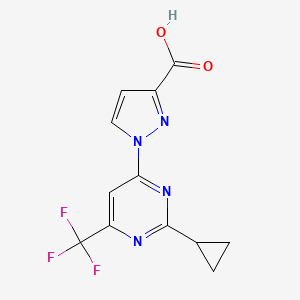

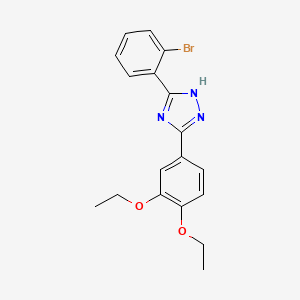


![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
